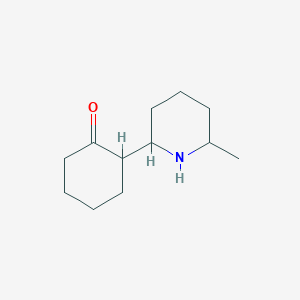
2-(6-Methylpiperidin-2-yl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Methylpiperidin-2-yl)cyclohexan-1-one is an organic compound with the molecular formula C₁₂H₂₁NO It is a derivative of piperidine and cyclohexanone, featuring a piperidine ring substituted with a methyl group at the 6-position and a cyclohexanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpiperidin-2-yl)cyclohexan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from 1,5-diaminopentane, cyclization can be achieved using suitable reagents and conditions.
Cyclohexanone Attachment: The final step involves the attachment of the cyclohexanone moiety to the piperidine ring. This can be achieved through nucleophilic addition reactions, where the piperidine derivative reacts with cyclohexanone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
2-(6-Methylpiperidin-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions, where functional groups are introduced at specific positions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups, such as halides or alkyl groups.
科学的研究の応用
2-(6-Methylpiperidin-2-yl)cyclohexan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-(6-Methylpiperidin-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity, receptor selectivity, and downstream signaling pathways are essential to elucidate its precise mechanism of action.
類似化合物との比較
Similar Compounds
2-(6-Methylpiperidin-2-yl)cyclopentan-1-one: A structurally similar compound with a cyclopentanone moiety instead of cyclohexanone.
2,6-Dimethylpiperidin-4-one: Another piperidine derivative with two methyl groups at the 2 and 6 positions and a ketone group at the 4 position.
Uniqueness
2-(6-Methylpiperidin-2-yl)cyclohexan-1-one is unique due to its specific substitution pattern and the presence of both piperidine and cyclohexanone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C12H21NO |
|---|---|
分子量 |
195.30 g/mol |
IUPAC名 |
2-(6-methylpiperidin-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C12H21NO/c1-9-5-4-7-11(13-9)10-6-2-3-8-12(10)14/h9-11,13H,2-8H2,1H3 |
InChIキー |
VCUXWXURESZNBN-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(N1)C2CCCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


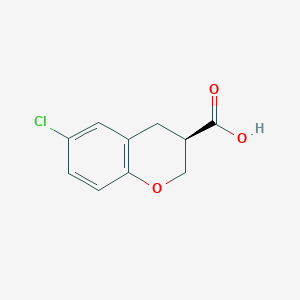
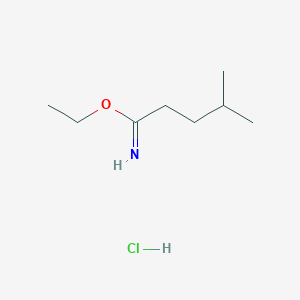
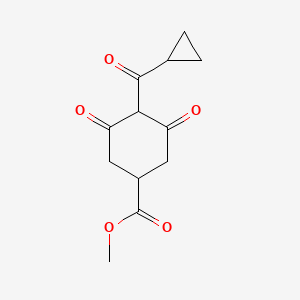

![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13341028.png)
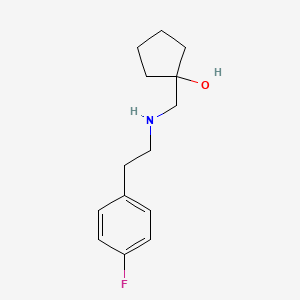
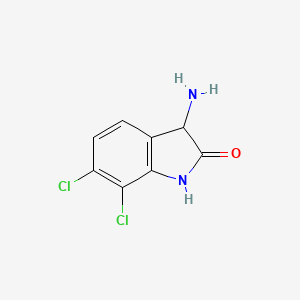
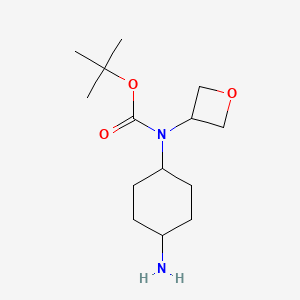
![8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13341039.png)
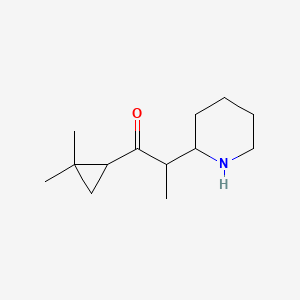
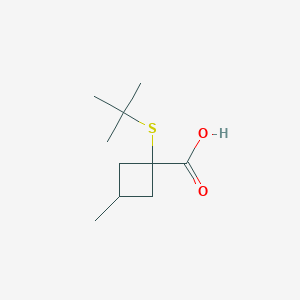
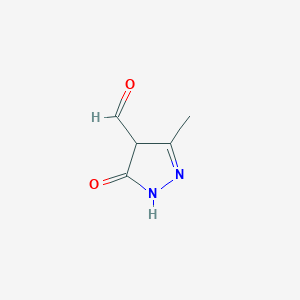
![3-Bromo-6-butyl-2-methyl-5,6-dihydro-7H-imidazo[1,5-a]imidazol-7-one](/img/structure/B13341067.png)
![3-tert-Butyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate hydrochloride](/img/structure/B13341075.png)
